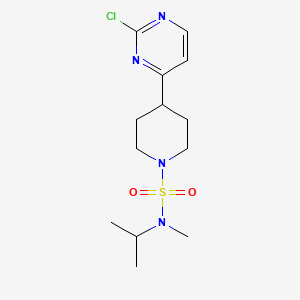![molecular formula C26H23N3 B2363095 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901044-74-4](/img/structure/B2363095.png)
8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline” belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
Researchers have developed methods for synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, which show promise as antimicrobial agents. These compounds are synthesized through reactions involving similar quinoline structures, indicating the potential of 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline in creating new antimicrobial agents (Holla et al., 2006).
Luminescent Materials for Electroluminescent Devices
A study on the synthesis of 1H-pyrazolo[3,4-b]quinolines, which are luminophores for electroluminescent devices, shows the relevance of quinoline derivatives in the development of materials for electronic applications. This research highlights a novel synthesis method that could be applicable to 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline for creating electroluminescent materials (Chaczatrian et al., 2004).
Organic–Inorganic Photodiode Fabrication
The photovoltaic properties of certain quinoline derivatives have been explored, demonstrating their potential in organic–inorganic photodiode fabrication. This suggests that 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline could also be investigated for its applicability in creating efficient photodiodes (Zeyada et al., 2016).
Multicomponent Reactions for Heterocycles Synthesis
In the context of heterocyclic chemistry, multicomponent reactions involving pyrazoloquinolines have been used to synthesize various heterocyclic compounds. This demonstrates the compound's utility in complex chemical syntheses and its potential role in creating diverse chemical libraries for research and development (Patel et al., 2020).
Mecanismo De Acción
The development of new antitumor agents based on thiazines and thiazoles is becoming of special interest for many academic and industrial research laboratories around the world aiming to obtain potent molecules with higher specificity and lower toxicity . Some of these compounds have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signaling cascade .
Propiedades
IUPAC Name |
8-ethyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3/c1-4-19-9-14-24-22(15-19)26-23(16-27-24)25(20-10-5-17(2)6-11-20)28-29(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFPODYFJWGQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-Methyl-2-[4-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2363012.png)


![3-[[7-(4-Methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]amino]propan-1-ol](/img/structure/B2363019.png)


![2-Chloro-N-[1-(3-phenylpropyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2363025.png)

![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)
![1-[(2-Chloroquinolin-3-yl)methylideneamino]propan-2-ol](/img/structure/B2363029.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)

![7-Fluoro-3-[[1-(1-methyl-6-oxopyridazine-3-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2363035.png)